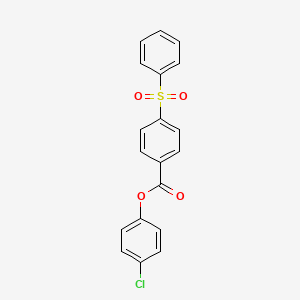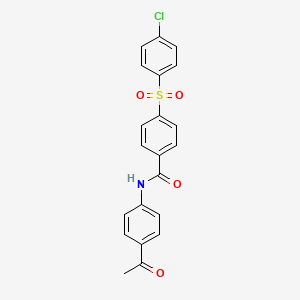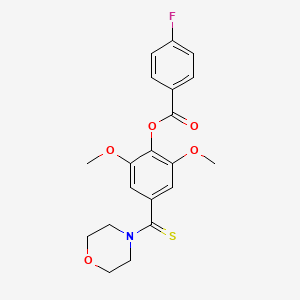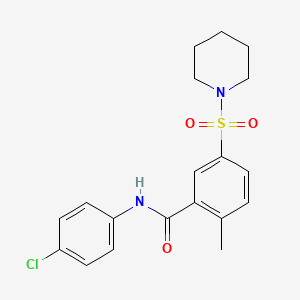
(4-Chlorophenyl) 4-(benzenesulfonyl)benzoate
Overview
Description
(4-Chlorophenyl) 4-(benzenesulfonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorophenyl group and a benzenesulfonyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl) 4-(benzenesulfonyl)benzoate typically involves the esterification of 4-chlorophenol with 4-(benzenesulfonyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl) 4-(benzenesulfonyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the 4-chlorophenyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced to form different sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are typical.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Hydrolysis: Formation of 4-chlorophenol and 4-(benzenesulfonyl)benzoic acid.
Scientific Research Applications
(4-Chlorophenyl) 4-(benzenesulfonyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chlorophenyl) 4-(benzenesulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors related to inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl benzoate
- 4-Chlorobenzenesulfonyl chloride
- 4-Chlorophenylmethanesulfonyl chloride
Uniqueness
(4-Chlorophenyl) 4-(benzenesulfonyl)benzoate is unique due to the presence of both a 4-chlorophenyl group and a benzenesulfonyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-chlorophenyl) 4-(benzenesulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4S/c20-15-8-10-16(11-9-15)24-19(21)14-6-12-18(13-7-14)25(22,23)17-4-2-1-3-5-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJUBHGHOAQTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3704566.png)
![2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B3704569.png)
![3-{4-(furan-2-ylmethyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3704574.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3704585.png)
![1-(2,5-dichloro-3-thienyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B3704587.png)


![N~2~-benzyl-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3704606.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B3704609.png)
![N-[4-iodo-2-(propan-2-yl)phenyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B3704617.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-methylglycinamide](/img/structure/B3704618.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3704622.png)

